REACTION_CXSMILES
|
[OH-].[Na+].C=O.[CH3:5]CCCCC.[CH3:11][C:12]1[C:16]([CH3:18])([CH3:17])[CH:15]([CH2:19][CH:20]=[O:21])[CH2:14][CH:13]=1>CO.O>[CH3:18][C:16]1([CH3:17])[C:12]([CH3:11])=[CH:13][CH2:14][CH:15]1[C:19](=[CH2:5])[CH:20]=[O:21] |f:0.1|
|
Name
|
3
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The batch was stirred for 3 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°-5° C
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was back extracted with 250 ml of hexane
|
Type
|
WASH
|
Details
|
washed with 2×500 ml of 10% sodium hydroxide and 3×500 ml of water
|
Type
|
CUSTOM
|
Details
|
The batch was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC=C1C)C(C=O)=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1163 g | |
YIELD: CALCULATEDPERCENTYIELD | 215.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |